ミリストイル-DL-カルニチン塩化物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

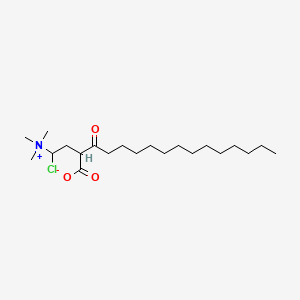

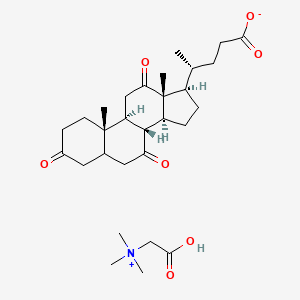

Myristoyl-DL-carnitine chloride is a homolog of Acetylcarnitine Chloride and an intermediate in lipid metabolism . It is involved in the beta-oxidation of long-chain fatty acids .

Synthesis Analysis

The synthesis of acyl-L-carnitine standards, such as Myristoyl-DL-carnitine chloride, has been achieved by a generalized synthetic approach. L-Carnitine hydrochloride is added to a mixture of the appropriate carboxylic acid and a slight molar excess of acid chloride. The reaction mixture is kept at an elevated temperature until an optimum ratio of the corresponding product to its starting material and side products is achieved .Molecular Structure Analysis

The molecular formula of Myristoyl-DL-carnitine chloride is C21H42NO4Cl . Its molecular weight is 408.02 .Chemical Reactions Analysis

Myristoyl-DL-carnitine chloride is a prodrug that is hydrolyzed to form L-carnitine and myristic acid .Physical and Chemical Properties Analysis

Myristoyl-DL-carnitine chloride is a solid substance that is soluble to 25 mM in water . It should be stored at a temperature of -20°C .科学的研究の応用

健康寿命指標と老化

ミリストイル-DL-カルニチン塩化物は、アミノ酸と脂質に関連する血漿メタボロミクスパターンに関連付けられており、これらは老化に伴う健康寿命の指標です。 これは、生物が老化するにつれて起こる代謝変化を研究する上での潜在的な役割を示唆しています .

マクロファージ代謝と傷害解決

研究によると、ミリストイル-DL-カルニチン塩化物は、アポトーシス細胞由来のアルギニンのマクロファージ代謝に関与し、持続的なエフェロサイトーシスと傷害の解決を促進します。 この用途は、体の免疫細胞がどのように死細胞を処理して除去し、治癒プロセスに貢献するかを理解する上で重要です .

脂質代謝

ミリストイル-DL-カルニチン塩化物は、脂質代謝の中間体として、体内の脂質の分解、合成、変換に関与する生化学的経路において役割を果たします。 この化合物は、脂質代謝とその障害の様々な側面を研究するために使用できます .

鎮痛特性

動物モデルでは、ミリストイル-DL-カルニチン塩化物の誘導体が鎮痛特性を示し、疼痛管理研究における潜在的な用途を示唆しています。 その作用機序におけるホスホリパーゼC-IP3経路の関与が示唆されており、さらなる研究の興味深い分野となる可能性があります .

心筋細胞機能

ミリストイル-DL-カルニチン塩化物は、心筋細胞肥大と線維化関連タンパク質発現への影響を調べる研究で使用されてきました。 この用途は、心臓病および心筋細胞に影響を与える疾患の研究にとって重要です .

コリン作動性アゴニスト活性

この化合物は、コリン作動性アゴニストとして作用し、アセチルコリン(神経伝達物質)の作用を模倣することができます。 神経機能および障害、特にコリン作動性シグナル伝達経路に関与するものの研究に影響を与えます .

作用機序

Target of Action

Myristoyl-DL-carnitine chloride is a homolog of acetylcarnitine chloride . It is an important intermediate in lipid metabolism . .

Mode of Action

Myristoyl-DL-carnitine chloride is a prodrug that is hydrolyzed to form L-carnitine and myristic acid

Biochemical Pathways

The biochemical pathways affected by Myristoyl-DL-carnitine chloride are related to lipid metabolism . The compound is thought to be involved in the metabolism of engulfed cargo from initial . .

Pharmacokinetics

The drug has been shown to be absorbed intranasally, and its absorption kinetics are enhanced by the presence of lipids . .

Safety and Hazards

生化学分析

Biochemical Properties

Myristoyl-DL-carnitine chloride plays a crucial role in biochemical reactions, particularly in lipid metabolism. It acts as an intermediate in the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), which are essential for the conversion of fatty acids into acyl-carnitines and their subsequent transport across the mitochondrial membrane . Additionally, myristoyl-DL-carnitine chloride interacts with carnitine-acylcarnitine translocase, facilitating the exchange of acyl-carnitines and free carnitine across the inner mitochondrial membrane .

Cellular Effects

Myristoyl-DL-carnitine chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of protein kinase C (PKC), a key regulator of cell signaling pathways involved in cell growth, differentiation, and apoptosis . The compound also affects gene expression by altering the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis . Furthermore, myristoyl-DL-carnitine chloride impacts cellular metabolism by enhancing the β-oxidation of fatty acids, leading to increased energy production .

Molecular Mechanism

The molecular mechanism of action of myristoyl-DL-carnitine chloride involves its binding interactions with various biomolecules. The compound binds to carnitine palmitoyltransferase I (CPT I) on the outer mitochondrial membrane, facilitating the conversion of long-chain fatty acids into acyl-carnitines . These acyl-carnitines are then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase and converted back into fatty acids by carnitine palmitoyltransferase II (CPT II) for β-oxidation . Additionally, myristoyl-DL-carnitine chloride can modulate the activity of protein kinase C (PKC) by acting as a lipid second messenger, influencing various cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of myristoyl-DL-carnitine chloride can change over time. The compound is relatively stable at -20°C, but its stability may decrease at higher temperatures . Over time, myristoyl-DL-carnitine chloride can undergo degradation, leading to a reduction in its efficacy in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in enhancing fatty acid β-oxidation and energy production .

Dosage Effects in Animal Models

The effects of myristoyl-DL-carnitine chloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance fatty acid β-oxidation and improve energy metabolism . At high doses, myristoyl-DL-carnitine chloride can exhibit toxic effects, including mitochondrial dysfunction and oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not lead to additional benefits .

Metabolic Pathways

Myristoyl-DL-carnitine chloride is involved in several metabolic pathways, primarily related to lipid metabolism. It participates in the carnitine shuttle, a crucial pathway for the transport of long-chain fatty acids into the mitochondria for β-oxidation . The compound interacts with enzymes such as carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), as well as carnitine-acylcarnitine translocase, to facilitate the transport and conversion of fatty acids . Additionally, myristoyl-DL-carnitine chloride can influence metabolic flux by enhancing the rate of fatty acid β-oxidation and increasing the levels of metabolites involved in energy production .

Transport and Distribution

Within cells and tissues, myristoyl-DL-carnitine chloride is transported and distributed through interactions with specific transporters and binding proteins. The compound is transported across the mitochondrial membrane by carnitine-acylcarnitine translocase, which facilitates the exchange of acyl-carnitines and free carnitine . Additionally, myristoyl-DL-carnitine chloride can bind to proteins such as albumin in the bloodstream, aiding in its distribution to various tissues . The localization and accumulation of the compound within cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

Myristoyl-DL-carnitine chloride is primarily localized within the mitochondria, where it exerts its effects on fatty acid β-oxidation and energy production . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport into the mitochondria . Within the mitochondria, myristoyl-DL-carnitine chloride interacts with enzymes and transporters involved in the carnitine shuttle, ensuring its proper localization and function .

特性

IUPAC Name |

2-[2-chloro-2-(trimethylazaniumyl)ethyl]-3-oxohexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40ClNO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-19(24)18(21(25)26)17-20(22)23(2,3)4/h18,20H,5-17H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRJUXQTOGJYLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)C(CC([N+](C)(C)C)Cl)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18822-89-4 |

Source

|

| Record name | Myristoyl-DL-carnitine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxadispiro[4.1.4~7~.2~5~]tridecane](/img/structure/B578943.png)

![2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B578946.png)

![(Z)-4-[dimethyl-[(Z)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B578949.png)

![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide](/img/structure/B578953.png)

![(17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B578956.png)

![5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-1,2,9,10-tetrol hydrochloride](/img/structure/B578959.png)

![1-[2-Chloro-4-[3-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione](/img/structure/B578961.png)

![2-{3-[5,8-Dihydroxy-2-methyl-2-(4-methylpentyl)-3,4-dihydro-2H-1-benzopyran-6-yl]-3-oxopropyl}cyclohexa-2,5-diene-1,4-dione](/img/structure/B578964.png)